Limaprost alfadex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Limaprost alfadex is an oral prostaglandin E1 analog . It is used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .
Molecular Structure Analysis
The molecular structure of Limaprost alfadex is represented by the chemical formula C22H36O5 . Its average weight is 380.525 and its mono-isotopic weight is 380.256274259 .
Chemical Reactions Analysis
Limaprost alfadex forms an inclusion complex with β-Cyclodextrin in the solid state . The molecular mobility of water in the solid state is constrained by β-Cyclodextrin .
Physical And Chemical Properties Analysis
Limaprost alfadex has a chemical formula of C57H94O35 . Its exact mass is not specified, but its molecular weight is 1,339.340 . The elemental analysis shows that it contains Carbon (51.12%), Hydrogen (7.07%), and Oxygen (41.81%) .
科学的研究の応用
Limaprost Alfadex in Neurology and Spinal Conditions
1. Treatment for Spinal Cord Compression:
- Limaprost alfadex has shown promise in preventing the decline of forced locomotion capability in rats with chronic compression of the cervical cord. This study suggests potential applications for similar conditions in humans (Kurokawa et al., 2011).
2. Alleviating Symptoms of Myelopathy:
- In patients with cervical spinal canal stenosis, limaprost alfadex improved myelopathy symptoms. Objective scoring and quantitative data confirmed its efficacy (Sugawara et al., 2009).
3. Efficacy in Lumbar Spinal Stenosis with Osteoporosis:
- A study using a crossover design compared the efficacy of limaprost alfadex and elcatonin in patients with lumbar spinal stenosis and concurrent osteoporosis. The results highlighted specific improvements in certain symptoms, indicating its potential use for this patient group (Kanchiku et al., 2014).
Limaprost Alfadex in Pharmacology and Drug Stability
4. Stability Enhancement with β-Cyclodextrin:
- Research on the stabilization of limaprost using β-cyclodextrin found that this method significantly improved its chemical stability under humid conditions. This has implications for the formulation and storage of limaprost alfadex tablets (Inoue et al., 2014).
5. Examining Degradation Mechanisms:
- Another study investigated the degradation mechanisms of limaprost in solid dosage forms. It highlighted how different pharmaceutical excipients affect the stability of limaprost, offering insights into optimal formulation strategies (Moribe et al., 2007).
Limaprost Alfadex in Other Therapeutic Areas
6. Treatment of Erectile Dysfunction:
- A study investigated the effect of limaprost on erectile dysfunction, comparing its effects to a Chinese herbal drug. Limaprost showed effectiveness for mild erectile dysfunction, presenting a potential therapeutic use in this area (Sato et al., 1997).
7. Quality of Life Improvement in Lumbar Spinal Stenosis:
- Limaprost was found to be effective in improving quality of life measures in patients with symptomatic lumbar spinal stenosis. This randomized controlled trial emphasized its impact on patient-reported outcomes, such as health-related quality of life and satisfaction (Matsudaira et al., 2009).
作用機序
Safety and Hazards
When handling Limaprost alfadex, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(Z)-6-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hex-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.C21H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-8-15(2)13-16(22)11-12-18-17(19(23)14-20(18)24)9-6-5-7-10-21(25)26/h7-54H,1-6H2;7,10-12,15-18,20,22,24H,3-6,8-9,13-14H2,1-2H3,(H,25,26)/b;10-7-,12-11+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,18+,20+/m10/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURWGUVCKQSRJX-UYCJUBBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC/C=C\C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H94O35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88852-12-4 |
Source
|
Record name | Limaprost alfadex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088852124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。